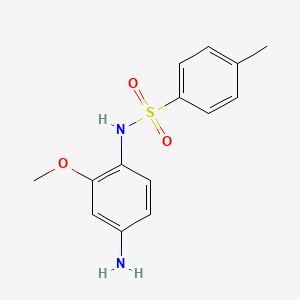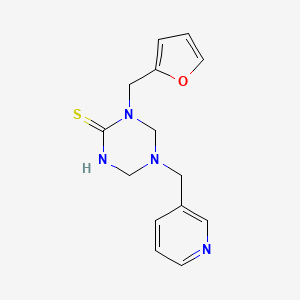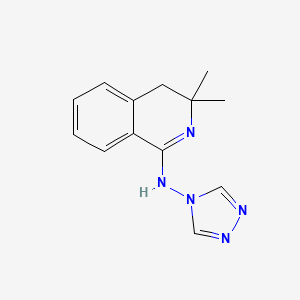![molecular formula C16H14N4O2 B5867137 N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline](/img/structure/B5867137.png)
N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline, also known as MNIA, is a chemical compound that has been extensively studied for its potential use in scientific research. MNIA is a derivative of imidazole and has a nitrophenyl group attached to it, making it a useful tool for studying various biological processes.
Wirkmechanismus
N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline is a fluorescent probe that binds to proteins, lipids, and nucleic acids in cells. It emits fluorescence when excited with UV light, allowing researchers to track the movement and function of these molecules in cells. N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline has been shown to bind to the mitochondrial membrane and to be involved in the regulation of mitochondrial function. It has also been shown to be involved in the regulation of cell death.
Biochemical and Physiological Effects
N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to protect cells from oxidative stress. N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline has also been shown to inhibit the proliferation of cancer cells and to induce cell cycle arrest. It has been shown to be involved in the regulation of mitochondrial function and to be involved in the regulation of cell death.
Vorteile Und Einschränkungen Für Laborexperimente
N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline has a number of advantages for use in lab experiments. It is a fluorescent probe that is easy to use and provides a high level of sensitivity. It can be used to study a wide range of biological processes and can be used in both in vitro and in vivo experiments. However, N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline also has some limitations. It is a toxic compound that can be harmful to cells at high concentrations. It can also interfere with other fluorescent probes, making it difficult to use in combination with other probes.
Zukünftige Richtungen
There are a number of future directions for research on N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline. One direction is to investigate the role of N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline in the regulation of mitochondrial function and to determine its potential as a therapeutic agent for mitochondrial diseases. Another direction is to investigate the role of N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline in the regulation of cell death and to determine its potential as a therapeutic agent for cancer. Additionally, further research is needed to investigate the safety and toxicity of N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline and to develop new fluorescent probes that can be used in combination with N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline.
Synthesemethoden
N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline can be synthesized through a multistep process involving the reaction of 4-nitrobenzaldehyde with 2-aminomethylphenylamine to form 2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline. This intermediate is then methylated using dimethyl sulfate to form N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline.
Wissenschaftliche Forschungsanwendungen
N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline has been used extensively in scientific research as a fluorescent probe for studying various biological processes. It has been used to study the function of proteins, lipids, and nucleic acids in cells. N-methyl-2-[4-(4-nitrophenyl)-1H-imidazol-1-yl]aniline has been used to study the effect of oxidative stress on cells and to investigate the role of mitochondria in cell death. It has also been used to study the effect of drugs on cells and to investigate the mechanism of action of drugs.
Eigenschaften
IUPAC Name |
N-methyl-2-[4-(4-nitrophenyl)imidazol-1-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2/c1-17-14-4-2-3-5-16(14)19-10-15(18-11-19)12-6-8-13(9-7-12)20(21)22/h2-11,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDYDCXLIIJZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1N2C=C(N=C2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5867057.png)
![5-hydroxy-2-[(4-methylbenzoyl)amino]benzoic acid](/img/structure/B5867066.png)
![N-(3-chloro-4-fluorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5867069.png)
![4-amino-7-benzyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2(1H)-thione](/img/structure/B5867082.png)
![2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5867088.png)
![5-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-3-isoxazolecarboxamide](/img/structure/B5867095.png)


![2,4-dimethoxybenzaldehyde (3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazone](/img/structure/B5867111.png)
![N-allyl-N'-(4-chlorophenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5867115.png)


![2,3-dichloro-N-[4-(cyanomethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5867134.png)
![2-(3-chlorophenyl)-3-[3-methyl-4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B5867141.png)